(2-Phenylbenzo[d]oxazol-6-yl)methanamine
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Overview
Description
(2-Phenylbenzo[d]oxazol-6-yl)methanamine is a compound belonging to the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzoxazole derivatives have gained significant attention due to their wide range of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
Mechanism of Action
Target of Action
Related compounds such as oxazoles have been reported to exhibit a wide spectrum of biological activities , suggesting that (2-Phenylbenzo[d]oxazol-6-yl)methanamine may interact with multiple targets.
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, including acting as inhibitors or activators . The specific interactions of this compound with its targets would depend on the nature of the targets and the biochemical context.
Biochemical Pathways
Oxazole derivatives have been reported to impact a variety of biological processes . Therefore, it is plausible that this compound could affect multiple biochemical pathways.
Result of Action
Given the biological activities reported for related oxazole derivatives , it is likely that this compound could have significant effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound These factors could include the pH of the environment, the presence of other molecules, and the temperature
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Cellular Effects
Benzoxazole derivatives have been shown to have antimicrobial activity against several bacterial and fungal strains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylbenzo[d]oxazol-6-yl)methanamine typically involves the cyclization of appropriate precursorsThis can be achieved through various synthetic routes, including the use of protecting groups and subsequent deprotection steps .
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves scalable processes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-Phenylbenzo[d]oxazol-6-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
(2-Phenylbenzo[d]oxazol-6-yl)methanamine has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzoxazole: Lacks the methanamine group but shares the benzoxazole core structure.
2-Phenylbenzothiazole: Contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
2-Phenylbenzimidazole: Features a nitrogen atom in place of the oxygen atom in the benzoxazole ring
Uniqueness
(2-Phenylbenzo[d]oxazol-6-yl)methanamine is unique due to the presence of the methanamine group at the 6-position, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for the formation of various derivatives with potentially enhanced pharmacological properties .
Properties
IUPAC Name |
(2-phenyl-1,3-benzoxazol-6-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-9-10-6-7-12-13(8-10)17-14(16-12)11-4-2-1-3-5-11/h1-8H,9,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWBCOMFDZWQEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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